Dextrose-4,5-13C2
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Overview
Description
Dextrose-4,5-13C2, also known as D-Glucose-4,5-13C2, is a stable isotope-labeled compound of glucose. It is a monosaccharide, which is the simplest form of carbohydrate and a fundamental building block of more complex carbohydrates. The labeling with carbon-13 isotopes at the 4th and 5th positions allows for detailed studies in various scientific fields, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dextrose-4,5-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the Ruff degradation process, which starts with D-(1,2-13C2)mannose. This compound is oxidized and then reduced to form D-(4,5-13C2)arabinose. The arabinose is then converted to D-(4,5-13C2)glucose through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic enrichment and chemical purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dextrose-4,5-13C2 undergoes various chemical reactions typical of glucose, including:
Oxidation: Conversion to gluconic acid using glucose oxidase.
Reduction: Formation of sorbitol through catalytic hydrogenation.
Substitution: Formation of glucose derivatives through reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Glucose oxidase in the presence of oxygen.
Reduction: Hydrogen gas with a metal catalyst such as nickel.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: D-Gluconic acid.
Reduction: Sorbitol.
Substitution: Various halogenated glucose derivatives.
Scientific Research Applications
Dextrose-4,5-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace glucose pathways in cells.
Medicine: Utilized in diagnostic imaging and metabolic research to understand diseases like diabetes.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of Dextrose-4,5-13C2 is similar to that of regular glucose. It participates in glycolysis, where it is phosphorylated and broken down to produce energy in the form of ATP. The carbon-13 labeling allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions
Uniqueness
Dextrose-4,5-13C2 is unique due to its specific labeling at the 4th and 5th carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KBJQABIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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